Enhanced Binding Affinity to Cytochrome c' Driven by Hydrophobic Partitioning
In a direct comparative study of alkyl isocyanide binding to ferrous cytochrome c' from Rhodospirillum molischianum, n-hexyl isocyanide exhibits a significantly higher equilibrium binding constant than its shorter-chain analogs. This enhanced affinity is attributed to favorable hydrophobic partitioning of the longer hexyl chain into the heme coordination site, an effect not observed with smaller ligands [1].
| Evidence Dimension | Equilibrium binding constant (K) to Rs. molischianum cytochrome c' |
|---|---|
| Target Compound Data | 2.6 x 10² M⁻¹ |
| Comparator Or Baseline | Methyl isocyanide: 8.7 M⁻¹; Ethyl isocyanide: 3.3 M⁻¹; n-Propyl isocyanide: 59 M⁻¹; n-Butyl isocyanide: 2.8 x 10³ M⁻¹; Amyl isocyanide: 6.7 x 10⁴ M⁻¹; Cyclohexyl isocyanide: 1.63 x 10⁴ M⁻¹ |
| Quantified Difference | ~30-fold higher than methyl isocyanide; ~79-fold higher than ethyl isocyanide. |
| Conditions | Spectrophotometric titration in 0.1 M potassium phosphate buffer, pH 7.0, 25 °C. |
Why This Matters
This data demonstrates that hexyl isocyanide is not a generic ligand; its specific chain length enables unique, quantifiable interactions with hydrophobic protein pockets, which is critical for designing selective biochemical probes or inhibitors.
- [1] Patel, M. J., Kassner, R. J., Meyer, T. E., & Cusanovich, M. A. (1989). Steric and Hydrophobic Effects in Alkyl Isocyanide Binding to Rhodospirillum molischianum Cytochrome c‘. Biochemistry, 28(5), 2140–2144. View Source
